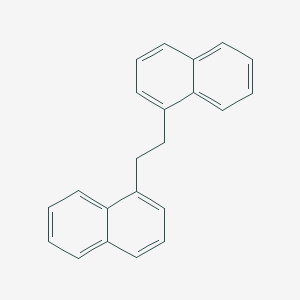

1,2-di(1-Naphthyl)ethane

説明

Historical Context and Evolution of Naphthyl-Containing Organic Compounds

The journey of naphthyl-containing organic compounds began with the isolation of naphthalene (B1677914) itself from coal tar in the early 19th century. Initially valued for its use in dyes and as a fumigant, the understanding of naphthalene's fused bicyclic aromatic structure opened the door to a vast field of synthetic chemistry. rsc.org Over the decades, chemists developed a myriad of methods to functionalize the naphthalene core, leading to the creation of a diverse array of derivatives with applications ranging from pharmaceuticals to polymers. rsc.orgnih.gov

The development of synthetic routes to link aromatic moieties, such as the Wurtz-Fittig reaction and its modern cross-coupling successors, paved the way for the synthesis of diaryl systems, including those containing naphthalene. The synthesis of 1,2-di(1-naphthyl)ethane and its isomers became a subject of interest for studying the effects of steric hindrance on bond rotation and the photophysical properties arising from the interaction of the two naphthyl chromophores.

Significance of this compound in Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, this compound stands out for several key reasons. It is a molecule with distinct optical and electrical properties owing to its structure, which consists of two naphthyl groups connected by an ethane (B1197151) bridge. researchgate.net Its high fluorescence efficiency and stability have made it a compound of interest for potential applications in optoelectronic devices. researchgate.net

Perhaps one of the most notable applications of this compound is its role as a precursor in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). A significant breakthrough was the development of a facile method for the formation of picene (B1221364) through the photosensitization of this compound using 9-fluorenone (B1672902) as a sensitizer (B1316253). acs.orgnih.gov This photochemical cyclization of the ethylene-bridged naphthalene moieties provides an efficient route to the picene skeleton, a compound with its own interesting electronic properties. acs.org

Furthermore, the study of this compound and its derivatives contributes to the broader understanding of conformational isomerism in 1,2-diarylethanes. The rotation around the central carbon-carbon single bond can be hindered by the bulky naphthyl groups, leading to the existence of different rotational isomers, or rotamers. acs.orgrsc.org The investigation of these conformers and their distinct photophysical and photochemical properties is a vibrant area of research. acs.org

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | 1-(2-naphthalen-1-ylethyl)naphthalene | nih.gov |

| Molecular Formula | C₂₂H₁₈ | nih.gov |

| Molecular Weight | 282.4 g/mol | nih.gov |

| CAS Number | 15374-45-5 | nih.gov |

Scope and Research Objectives Pertaining to this compound

The research focused on this compound and related systems is driven by several key objectives. A primary goal is the development of novel synthetic methodologies for the construction of complex aromatic architectures. The use of this compound as a building block for larger PAHs like picene exemplifies this objective. acs.orgnih.gov

Another significant research thrust is the investigation of the photophysical and photochemical properties of these molecules. This includes studying their fluorescence, understanding the mechanisms of photoisomerization and photocyclization, and exploring their potential as components in molecular switches and optoelectronic materials. researchgate.netacs.org Research in this area often involves detailed spectroscopic studies to elucidate the behavior of the molecule in its excited states.

Furthermore, the conformational analysis of this compound and its analogues is a crucial area of study. Understanding the barriers to rotation and the relative stabilities of different conformers provides fundamental insights into the relationship between molecular structure and properties. researchgate.netacs.org These studies often employ a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, and computational modeling.

The overarching aim of these research endeavors is to harness the unique properties of this compound and its derivatives for the design and creation of new functional materials and to deepen the fundamental understanding of organic chemical principles.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-naphthalen-1-ylethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGSITVFPMSVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165418 | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-45-5 | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15374-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Di 1 Naphthyl Ethane and Its Derivatives

Established Synthetic Pathways for the 1,2-di(1-Naphthyl)ethane Core

The synthesis of the parent this compound structure can be achieved through several established organic chemistry reactions. These methods primarily focus on the formation of the central carbon-carbon single bond connecting the two naphthylmethyl units.

One of the foundational methods for synthesizing symmetrical alkanes, the Wurtz reaction, can be applied to the preparation of this compound. This reaction involves the reductive coupling of two alkyl halide molecules in the presence of sodium metal. wikipedia.orgiitk.ac.inadichemistry.combyjus.com The synthesis would typically proceed from 1-(bromomethyl)naphthalene (B1266630) or 1-(chloromethyl)naphthalene.

The general transformation for the Wurtz coupling is as follows:

2 R-X + 2 Na → R-R + 2 NaX wikipedia.org

In this specific synthesis, two molecules of a 1-naphthylmethyl halide react with sodium metal, typically in an anhydrous ether solvent, to form the desired this compound. The reaction proceeds through a mechanism that is thought to involve radical and/or organosodium intermediates. byjus.com

A typical multi-step synthesis would involve:

Preparation of the 1-naphthylmethyl halide: This can be achieved through the halogenation of 1-methylnaphthalene.

Wurtz Coupling: The resulting 1-naphthylmethyl halide is then subjected to Wurtz coupling conditions to yield this compound.

Interactive Data Table: Key Features of the Wurtz Reaction for this compound Synthesis

| Feature | Description |

| Reactants | 1-Naphthylmethyl halide (e.g., 1-(bromomethyl)naphthalene), Sodium metal |

| Solvent | Anhydrous ether (e.g., diethyl ether, THF) adichemistry.com |

| Product | This compound |

| By-product | Sodium halide (e.g., NaBr, NaCl) wikipedia.org |

| Key Transformation | Formation of a C-C single bond between two naphthylmethyl units |

Photochemistry offers alternative pathways for the synthesis and transformation of molecules containing naphthyl moieties. These reactions utilize light energy to induce chemical changes, often leading to unique molecular architectures.

An important photochemical reaction of this compound is its cyclization to form picene (B1221364), a polycyclic aromatic hydrocarbon. This transformation can be achieved through a photosensitized process. In this type of reaction, a sensitizer (B1316253) molecule absorbs light and then transfers the energy to the reactant molecule, which then undergoes the desired chemical change.

For the conversion of this compound to picene, a photosensitizer is employed to facilitate the cyclization. This reaction represents a significant application of photochemistry in the synthesis of complex aromatic systems.

Photochemical Routes to Naphthyl-Ethane Derivatives

Asymmetric Synthesis Approaches for Chiral this compound Analogs

The synthesis of chiral derivatives of this compound, where the ethane (B1197151) backbone possesses specific stereochemistry, requires the use of asymmetric synthesis techniques. These methods are essential for producing enantiomerically pure or enriched compounds, which are of great interest in areas such as chiral catalysis and materials with specific optical properties.

The development of stereoselective methods to synthesize chiral 1,2-diarylethane derivatives is an active area of research. These approaches aim to control the formation of stereocenters to produce a specific diastereomer or enantiomer. researchgate.net While direct asymmetric synthesis of the parent this compound is not widely reported, the principles of asymmetric synthesis can be applied to its derivatives, particularly those containing functional groups on the ethane bridge.

For instance, the synthesis of chiral 1,2-diamino-1,2-diarylethanes has been explored, which can serve as precursors or analogs to chiral this compound systems. researchgate.net These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity.

The design and application of chiral auxiliaries and catalysts are central to the asymmetric synthesis of molecules containing naphthyl groups. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of naphthyl systems, axially chiral biaryl compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) are widely used as chiral ligands for metal-catalyzed asymmetric reactions and as core structures for chiral organocatalysts. acs.orgresearchgate.netrsc.org These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other.

For the synthesis of chiral this compound analogs, a strategy could involve the asymmetric reduction of a 1,1-di(1-naphthyl)ethene precursor using a chiral hydrogenation catalyst. The design of such catalysts often involves chelating phosphine (B1218219) ligands with chiral backbones that can coordinate to a metal center, such as rhodium or ruthenium. nih.gov The steric and electronic properties of these ligands are crucial in determining the enantioselectivity of the reaction.

Interactive Data Table: Key Concepts in Asymmetric Synthesis of Naphthyl Systems

| Concept | Description | Example in Naphthyl Systems |

| Chiral Auxiliary | A temporary chiral group to control stereochemistry. wikipedia.org | Use of a chiral oxazolidinone to direct the alkylation of a naphthyl-containing substrate. |

| Chiral Catalyst | A catalyst that is chiral and induces the formation of a chiral product. | BINOL-derived phosphoric acids or metal complexes with chiral phosphine ligands. acs.orgresearchgate.netrsc.org |

| Diastereoselective Reaction | A reaction that favors the formation of one diastereomer over others. | The reaction of a chiral enolate with a naphthyl-containing electrophile. |

| Enantioselective Reaction | A reaction that favors the formation of one enantiomer over the other. | Asymmetric hydrogenation of a prochiral olefin using a chiral catalyst. nih.gov |

Chiral Auxiliary and Catalyst Design in Naphthyl Systems

Asymmetric Dihydroxylation Methods

Asymmetric dihydroxylation is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. The Sharpless Asymmetric Dihydroxylation is a prominent example of this transformation. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to stereospecifically produce a cis-1,2-glycol. wikipedia.orgorganicreactions.org The choice of the chiral ligand, typically a cinchona alkaloid derivative, dictates the facial selectivity of the dihydroxylation. wikipedia.org

For the synthesis of the chiral diol precursor to this compound, the starting material would be (E)-1,2-di(1-naphthyl)ethene. The reaction is performed with a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org This catalytic approach is preferred due to the high cost and toxicity of osmium tetroxide. wikipedia.org

The enantioselectivity is controlled by commercially available premixed reagents known as AD-mix. wikipedia.org

AD-mix-α contains the ligand (DHQ)₂PHAL.

AD-mix-β contains the ligand (DHQD)₂PHAL.

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmate, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.org The reaction is typically performed under slightly basic conditions to ensure a stable pH, as the process is more rapid under these conditions. organic-chemistry.org

| Reagent/Condition | Purpose |

| (E)-1,2-di(1-naphthyl)ethene | Alkene Substrate |

| Osmium Tetroxide (OsO₄) | Catalyst for dihydroxylation |

| AD-mix-α or AD-mix-β | Source of chiral ligand and co-oxidant |

| K₃Fe(CN)₆ or NMO | Stoichiometric co-oxidant to regenerate OsO₄ |

| Buffered Solution | Maintains stable pH for optimal reaction rate |

Reduction of Diketones to Chiral Diols

The synthesis of chiral 1,2-diols can also be achieved through the asymmetric reduction of the corresponding 1,2-diketone, in this case, this compound-1,2-dione. A key method for this transformation is the enantioselective catalytic reduction of the diketone. nih.gov This approach is crucial for producing diols with two stereogenic centers. nih.gov

Various asymmetric reduction methods can be employed, including homogeneous hydrogenation using chiral catalysts. nih.gov Chiral oxazaborolidine reagents, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, are effective for asymmetrically reducing ketones to alcohols. nih.gov The reduction of a diketone like this compound-1,2-dione would proceed in two steps, ideally with high diastereoselectivity and enantioselectivity to yield the desired chiral diol. The stereochemical outcome is controlled by the specific chiral catalyst used. For example, using an (R)-CBS complex can lead to the formation of a single enantiomer of the resulting diol. nih.gov

Advanced Functionalization Strategies for the Naphthyl-Ethane Moiety

Functionalizing the aromatic naphthyl rings of the this compound moiety allows for the tuning of its electronic and steric properties.

Selective C-H Functionalization of Naphthalene (B1677914) Derivatives

Carbon-hydrogen (C-H) functionalization has become a primary tool in organic synthesis due to its atom economy. nih.govmdpi.com For naphthalene derivatives, directing groups are often employed to control the regioselectivity of C-H activation. nih.gov These directing groups position a transition-metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. kaist.ac.krnih.gov

While ortho-functionalization is common, methods for meta-selective C-H functionalization have also been developed. nih.gov For a 1-naphthyl group, this could potentially allow for functionalization at the C-3 or C-8 (peri) positions. For instance, a nitrile-based template attached via a silicon tether has been shown to direct meta-selective C-H alkenylation on various arenes, including a 1-naphthyl methanol (B129727) substrate where the C-H bond at the C-3 position was activated. nih.gov Chiral ligands, such as amino acids or sulfoxides, can be used in conjunction with transition metals like palladium to achieve enantioselective C-H functionalization. mdpi.com

Regioselective and Stereoselective Functionalization

Achieving both regioselectivity and stereoselectivity in the functionalization of naphthalene derivatives is a significant challenge. The orientation of the substrate within the catalyst's active site is a primary determinant of the reaction's outcome. nih.gov Chelation-assisted C-H bond functionalization using bidentate directing groups is a versatile strategy to overcome issues of regiocontrol. kaist.ac.krnih.gov These directing groups form a stable complex with the metal catalyst, bringing it close to the target C-H bond. kaist.ac.krnih.gov

By using chiral bidentate directing groups, asymmetric C-H functionalization can be achieved, thereby controlling the stereochemistry of the product. kaist.ac.krnih.gov The steric and electronic properties of both the substrate and the catalyst system, including the directing group and ligands, are crucial for determining the precise regio- and stereochemical outcome. nih.gov For the 1-naphthyl group, functionalization can be directed to various positions depending on the methodology employed, with C-H halogenation at the peri or ortho positions of 1-naphthaldehydes being one example of regioselective synthesis. researchgate.net

Green Chemistry Principles in the Synthesis of Naphthyl-Ethane Compounds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iosrjournals.org In the synthesis of naphthyl-ethane compounds and their precursors, several green principles can be applied.

One-pot, multi-component reactions are highly valued as they are atom-efficient and can be performed without isolating intermediates. researchgate.netorientjchem.org For the synthesis of naphthol derivatives, protocols have been developed that use biodegradable and inexpensive catalysts like tannic acid. researchgate.netorientjchem.org These reactions can often be carried out under solvent-free conditions, for example, by grinding the reactants together at room temperature, which saves energy and avoids the use of potentially harmful organic solvents. iosrjournals.orgresearchgate.net When a solvent is necessary, using safer alternatives like water is preferred. iosrjournals.org

Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. researchgate.net The principles of designing for energy efficiency are met by conducting reactions at ambient temperature and pressure whenever possible. iosrjournals.org

| Green Chemistry Principle | Application in Naphthyl Compound Synthesis |

| Catalysis | Use of biodegradable and reusable catalysts like tannic acid. researchgate.netorientjchem.org |

| Safer Solvents/Solvent-Free | Performing reactions by grinding or using water as a solvent. iosrjournals.org |

| Atom Economy | Employing multi-component, one-pot reactions. researchgate.net |

| Energy Efficiency | Utilizing microwave irradiation or room temperature reactions. iosrjournals.orgresearchgate.net |

Reaction Mechanisms and Reactivity of 1,2 Di 1 Naphthyl Ethane

Mechanistic Investigations of Transformations Involving the Ethane (B1197151) Bridge

The ethane bridge connecting the two naphthyl moieties is a key structural feature of 1,2-di(1-Naphthyl)ethane, influencing its conformational flexibility and reactivity. Transformations involving this bridge often proceed through high-energy intermediates.

The cleavage of the benzylic carbon-carbon bond in the ethane bridge can be investigated through radical reaction pathways. Studies using pulse radiolysis on this compound (1,2-DNE) in deoxygenated methanol (B129727) and tetrahydrofuran (B95107) (THF) have provided insight into its radical anion behavior. iaea.org In these solvents, the 1,2-DNE radical anion is formed and subsequently decays via a second-order reaction. iaea.org

A significant finding from these investigations is that the reductive cleavage of the benzylic C-C bond does not occur spontaneously upon the formation of the radical anion in pure methanol or THF. iaea.org This observation contrasts with similar reactions conducted in the presence of alkali metals in ether solvents, suggesting that the assistance of metal cations is a necessary factor for facilitating the reductive bond splitting process. iaea.org

Table 1: Behavior of this compound Radical Anion (1,2-DNE⁻)

| Solvent | Observation | Conclusion | Reference |

|---|---|---|---|

| Methanol (deoxygenated) | 1,2-DNE⁻ is formed and decays via a second-order reaction. No C-C bond cleavage is observed. | The radical anion is stable against spontaneous bond cleavage in this medium. | iaea.org |

| Tetrahydrofuran (THF) | 1,2-DNE⁻ is formed. No C-C bond cleavage is observed. | Similar to methanol, the solvent alone does not promote cleavage. | iaea.org |

| Ethers with Alkali Metals | Reductive C-C bond splitting is observed (comparative result). | Metal cation assistance is necessary for the bond cleavage process. | iaea.org |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by being relatively unaffected by solvent changes or catalysts. msu.edulibretexts.org They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org While specific studies on this compound undergoing pericyclic reactions are not extensively documented, the reactivity of its naphthyl components provides a basis for potential transformations.

The naphthalene (B1677914) ring system can, in principle, participate as the 4π-electron component in Diels-Alder [4+2] cycloaddition reactions. amherst.edu However, this reactivity is significantly lower than that of anthracene (B1667546) or other more reactive polycyclic aromatic hydrocarbons because it requires the disruption of the aromatic sextet of one of the rings. The ethane bridge in this compound would likely impose significant steric constraints on the approach of a dienophile, making intermolecular cycloadditions challenging. Intramolecular rearrangements, such as a Cope rearrangement, are not feasible for the parent molecule due to the saturated nature of the ethane bridge. libretexts.org

Reactivity of the Naphthyl Moieties in this compound

The reactivity of the naphthyl rings is predominantly governed by the principles of aromatic chemistry, influenced by the presence of the activating ethyl bridge substituent.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, the ethane bridge acts as an alkyl substituent on each naphthalene ring. Alkyl groups are electron-donating and therefore act as activating groups, increasing the rate of electrophilic substitution compared to unsubstituted naphthalene. wikipedia.org For a substituent at the C-1 position of naphthalene, this activating effect preferentially directs incoming electrophiles to the C-4 (para) and C-2 (ortho) positions of the same ring. Steric hindrance from the bulky ethanediyl-naphthyl group can influence the ortho/para ratio, often favoring substitution at the more accessible C-4 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a Naphthyl Ring in this compound

| Position of Substitution | Classification | Activating/Deactivating Effect | Predicted Reactivity |

|---|---|---|---|

| C-4 | Para | Activated | Major product, electronically favored and sterically accessible. |

| C-2 | Ortho | Activated | Minor product, electronically favored but may be sterically hindered. |

| C-5, C-8 | Peri | Less Activated | Generally not favored due to disruption of the second ring's aromaticity. |

| Other Positions | Meta-like | Less Activated | Not significantly formed under kinetic control. |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The electron-rich naphthyl rings of this compound are not susceptible to direct nucleophilic attack. Such reactions typically require the aromatic ring to be rendered electron-deficient. This can be achieved by introducing powerful electron-withdrawing groups onto the naphthyl moieties.

For instance, if this compound were to be nitrated (an SEAr reaction), the resulting nitro-substituted derivative could potentially undergo nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the nitro group (or another suitable leaving group), and the negative charge is stabilized by the electron-withdrawing group. This pathway is a substitution reaction that proceeds via an addition-elimination mechanism.

Another class of reactions is nucleophilic conjugate addition, or Michael addition, which occurs when a nucleophile adds to an α,β-unsaturated carbonyl compound. acs.orgnih.gov This reaction is not directly applicable to the parent this compound but could be relevant for derivatives possessing a conjugated system, such as one formed from a Friedel-Crafts acylation followed by an elimination or condensation reaction.

Catalysis Mediated by this compound Derivatives

While this compound itself is not catalytically active, its rigid backbone makes it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis. By modifying the ethane bridge or the naphthyl rings with coordinating functional groups, a variety of powerful ligands can be created.

A prominent class of derivatives is chiral vicinal diamines, such as (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine. sigmaaldrich.com These C2-symmetric diamines are highly effective ligands for transition metals (e.g., Ruthenium, Rhodium, Iridium) and are also used as organocatalysts. sigmaaldrich.com They are particularly useful in reactions like asymmetric hydrogenation, transfer hydrogenation, and other stereoselective transformations.

Similarly, introducing phosphine (B1218219) groups, such as in 1,2-bis(dialkylphosphino)ethanes, yields electron-rich chelating ligands that are highly effective in promoting key steps in catalytic cycles like oxidative addition. nih.gov The naphthyl-substituted analogues of these bisphosphine ligands combine the steric bulk of the naphthyl groups with the electron-donating nature of the phosphine atoms, allowing for fine-tuning of catalyst reactivity and selectivity. nih.gov

Table 3: Catalytic Applications of this compound Derivatives

| Derivative Class | Example Structure | Coordinating Atoms | Metal | Application Area | Reference |

|---|---|---|---|---|---|

| Chiral Diamines | (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine | N, N | Ru, Rh, Ir | Asymmetric hydrogenation, transfer hydrogenation | sigmaaldrich.com |

| Bisphosphines | 1,2-Bis(di-1-naphthylphosphino)ethane (conceptual) | P, P | Co, Rh, Ni, Pt | Alkene hydrogenation, hydroformylation, C-H activation | nih.gov |

| Organocatalysts | (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine | N, N | - (Metal-free) | Stereoselective C-C bond formation | sigmaaldrich.com |

Chiral Ligand Design and Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structural framework of this compound offers a potential backbone for the design of such ligands. While direct applications of this compound as a ligand are not extensively documented, derivatives such as (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine have been synthesized and utilized. This diamine derivative, for instance, has been employed in the preparation of polymeric chiral stationary phases for High-Performance Liquid Chromatography (HPLC), highlighting the utility of the 1,2-di-1-naphthylethylene scaffold in creating chiral environments for separation technologies.

The design of effective chiral phosphine ligands is crucial in many transition-metal-catalyzed reactions. nih.gov Although ligands based on the this compound backbone are not as prevalent as those derived from BINOL or other biaryl scaffolds, the principles of chiral ligand design suggest its potential. The synthesis of diphosphine ligands based on various chiral backbones has been a fruitful area of research, leading to catalysts with high enantioselectivity in reactions like asymmetric hydrogenation and hydroboration. nih.govresearchgate.net The development of such ligands often involves the strategic placement of phosphine groups on a rigid and sterically defined scaffold to create an effective chiral pocket around the metal center.

Photoredox Catalysis with Naphthyl-Containing Systems

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer processes. Naphthalene and its derivatives are known to possess interesting photophysical properties, making them relevant in the context of photoredox catalysis. While specific studies detailing the role of this compound in photoredox cycles are limited, the general principles governing the photochemical behavior of naphthyl-containing systems can be considered.

In a photoredox cycle, a photocatalyst absorbs light and is excited to a higher energy state, enabling it to act as either a reductant or an oxidant. The excited catalyst can then engage with a substrate molecule, initiating a cascade of electron transfer events that lead to the formation of the desired product. The efficiency of such a process depends on the photophysical properties of the catalyst and the redox potentials of the involved species. While there is no direct evidence of this compound acting as a primary photocatalyst, its naphthyl moieties could potentially participate in energy transfer processes or act as photosensitizers or quenchers in certain systems.

Stability and Degradation Pathways of this compound under Varied Conditions

The anaerobic degradation of naphthalene has been shown to proceed through the formation of 2-naphthoic acid as a central metabolite. researchgate.netnih.govscilit.com This pathway involves the initial activation of the naphthalene ring, followed by reduction and eventual ring cleavage. nih.gov The degradation of PAHs can be influenced by the presence of other PAHs in a mixture, with synergistic or antagonistic effects observed. nih.gov For instance, the degradation of one PAH can be enhanced or inhibited by the presence of another.

Advanced Spectroscopic and Characterization Techniques for 1,2 Di 1 Naphthyl Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and in the solid state. For 1,2-di(1-Naphthyl)ethane, which possesses a flexible ethane (B1197151) linker connecting two bulky naphthyl groups, NMR can elucidate not only the covalent framework but also the preferred spatial arrangement of the naphthyl moieties.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for definitive signal assignment and structural confirmation.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the protons of the CH₂-CH₂ ethane bridge, confirming their connectivity. It would also reveal the coupling networks within the aromatic protons of the naphthyl rings, aiding in their specific assignment. For instance, assignments of the naphthyl protons can be confirmed using C-H COSY. chemicalbook.com

Total Correlation SpectroscopY (TOCSY): TOCSY extends the correlation beyond directly coupled spins, revealing entire spin systems. In the context of the naphthyl groups, a TOCSY experiment could highlight all protons belonging to a single naphthyl ring system, distinguishing them from the protons of the other ring and the ethane linker.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum of this compound would unequivocally link each proton signal to its corresponding carbon, confirming the assignment of the aliphatic C-H groups of the ethane bridge and each aromatic C-H group on the naphthyl rings.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is crucial for conformational analysis as it identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can provide evidence for the molecule's preferred conformation in solution. For example, spatial correlations between the ethane bridge protons and specific protons on the naphthyl rings would help determine the rotational orientation (e.g., anti vs. gauche) of the naphthyl groups relative to each other.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Confirmation |

|---|---|---|---|

| Ethane Bridge (-CH₂) | 3.496 | 34.1 | COSY (H-H), HSQC (C-H) |

| Naphthyl H-8 | 8.105 | 125.7 | COSY, HSQC |

| Naphthyl H-4 | 7.864 | 125.9 | COSY, HSQC |

| Naphthyl H-5 | 7.727 | 126.5 | COSY, HSQC |

| Naphthyl H-2 | 7.510 | 127.1 | COSY, HSQC |

| Naphthyl H-7 | 7.480 | 128.8 | COSY, HSQC |

| Naphthyl H-6 | 7.378 | 123.7 | COSY, HSQC |

| Naphthyl H-3 | 7.327 | 125.5 | COSY, HSQC |

The conformation of a flexible molecule like this compound can be significantly different in the solid state compared to in solution due to crystal packing forces. Solid-State NMR (SSNMR) is a powerful technique for probing the structure and dynamics of molecules in their solid form.

Using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra of solid this compound can be obtained. The chemical shifts observed in the solid state are highly sensitive to the local electronic environment, which is dictated by the molecule's conformation. Polymorphism, the existence of different crystal forms, could be identified by the appearance of distinct sets of NMR signals for each unique form. Furthermore, by analyzing the chemical shift anisotropy (CSA), which is averaged out in solution NMR, detailed information about the symmetry and electronic structure of the naphthyl rings and the orientation of the ethane bridge can be extracted.

The synergy between experimental NMR data and theoretical calculations provides a robust method for structural validation. Density Functional Theory (DFT) has become a popular and accurate method for predicting NMR chemical shifts. nih.gov

The process involves several steps:

Conformational Search: A computational search for the low-energy conformations of this compound is performed to identify stable geometries, such as the anti and gauche rotamers.

Shielding Calculation: For each stable conformer, the magnetic shielding tensors for all ¹H and ¹³C nuclei are calculated using DFT methods.

Chemical Shift Prediction: The calculated shielding constants are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Comparison: The predicted chemical shifts for each conformer are compared with the experimental NMR data obtained from either solution or solid-state experiments. A strong correlation between the calculated and experimental values for a particular conformer provides compelling evidence that it is the dominant structure in the analyzed sample. This approach can be particularly powerful for resolving ambiguities in stereochemistry or conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Studies

Mass spectrometry is a cornerstone of molecular analysis, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₂₂H₁₈), HRMS can easily distinguish it from other isomers or compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈ |

| Calculated Monoisotopic Mass | 282.140851 u chemspider.com |

| Typical HRMS Result ([M+H]⁺) | Calculated: 283.148126; Found: 283.1481 (example) |

| Typical HRMS Result ([M]⁺˙) | Calculated: 282.140851; Found: 282.1409 (example) |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are analyzed.

For this compound, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak at m/z 282. nist.gov A key fragmentation pathway involves the cleavage of the central C-C bond of the ethane bridge. This benzylic cleavage is highly favorable as it leads to the formation of a stable naphthylmethyl cation.

An MS/MS experiment would confirm this pathway:

Precursor Selection: The molecular ion at m/z 282 is isolated.

Fragmentation: The isolated ion is fragmented via CID.

Product Ion Analysis: The resulting fragments are detected. The primary expected product ion would be the naphthylmethyl cation at m/z 141.

The observation of this specific fragmentation provides definitive evidence for the presence of two naphthyl groups linked by an ethane bridge, thereby confirming the molecule's core structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 282 ([M]⁺˙) | 141 | Naphthylmethyl cation ([C₁₁H₉]⁺) | Cleavage of the central C-C bond of the ethane bridge |

| 282 ([M]⁺˙) | 141 | Naphthylmethyl radical ([C₁₁H₉]˙) | Cleavage of the central C-C bond of the ethane bridge |

Imaging Mass Spectrometry (e.g., NanoSIMS)

Imaging mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, are powerful tools for visualizing the spatial distribution of molecules in situ. While direct imaging mass spectrometry analysis of this compound is not extensively documented, derivatives of naphthyl ethylenediamine (B42938) have been successfully employed as matrices in MALDI and Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) imaging.

For instance, N-(1-naphthyl) ethylenediamine dihydrochloride (B599025) (NEDC) has been utilized as a matrix for the LDI-TOF MS imaging of various metabolites, including oligosaccharides and glycerophospholipids. nih.govresearchgate.net Studies have shown that the NEDC matrix yields a high number of endogenous compound peaks and is particularly effective for examining low molecular weight metabolites. nih.govresearchgate.net This application highlights the utility of naphthyl-containing compounds in advanced analytical techniques, even if the parent compound, this compound, is not the direct subject of the analysis. The development of new matrices like NEDC has systematically improved the ability to image metabolites at near-cellular resolution. nih.gov

Optical Spectroscopic Methods for Electronic and Vibrational Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study electronic transitions within the molecule, primarily the π-π* transitions of the naphthalene (B1677914) rings. The absorption spectrum is characterized by intense bands in the ultraviolet region, typical for aromatic systems. The introduction of substituents to the naphthalene rings or modifications to the ethane bridge can cause shifts in the absorption maxima. For example, silyl-substituted naphthalene derivatives generally show a bathochromic (red) shift in their absorption maxima compared to unsubstituted naphthalene. mdpi.com The electronic transitions of chiral perovskites incorporating 1-(1-naphthyl)ethylamine (B3023371) as a spacer also show distinct excitonic transitions in the UV region. nih.gov

Table 1: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound/System | Absorption Maxima (λmax) | Notes |

|---|---|---|

| Naphthalene | ~221, 275, 312 nm | Typical π-π* transitions. |

| 1-Naphthol (B170400) | Varies with solvent | Shows Lippert-Mataga solvatochromic shifts. researchgate.net |

| Silyl-substituted naphthalenes | Bathochromic shift relative to naphthalene | The extent of the shift depends on the silyl (B83357) group. mdpi.com |

This table presents generalized data for related compounds to illustrate expected spectral regions for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum is dominated by bands corresponding to the vibrations of the naphthalene skeleton and the ethane linker. Key absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C-C stretching within the aromatic rings (typically 1400-1600 cm⁻¹), and C-H bending vibrations. The CH₂ groups of the ethane bridge exhibit characteristic stretching and bending modes. Data for the related compound N-(1-Naphthyl)ethylenediamine shows characteristic peaks for its functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to the vibrations of the non-polar C-C bonds of the aromatic system. Studies on the similar molecule 1,1'-Binaphthyl-2,2'-diamine (BINAM) have successfully assigned observed Raman and IR bands by correlating them with density functional theory (DFT) calculations. ustc.edu.cn This combined experimental and theoretical approach allows for a detailed analysis of the vibrational modes.

Table 2: Typical Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (ethane bridge) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of this compound, such as (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine, CD spectroscopy provides critical information about the absolute stereochemistry and conformational structure. sigmaaldrich.comsigmaaldrich.com

The CD spectrum is highly sensitive to the spatial arrangement of the naphthyl chromophores. The interaction between the transition dipole moments of the two naphthyl groups can lead to characteristic exciton-coupled CD signals, where the sign of the signal can be related to the chiral twist between the chromophores. High-resolution spectroscopic studies combined with theoretical calculations on molecules like 1-(1-naphthyl)ethylamine have shown that the CD spectrum is strongly dependent on the conformational structure. nist.gov This sensitivity allows for rigorous testing of theoretical models and aids in the determination of absolute stereochemistry in solution. nist.govscispace.com Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared radiation, has also been applied to binaphthyl derivatives to obtain detailed conformational information. researchgate.net

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence spectroscopy probe the electronic structure of excited states and the relaxation pathways that follow photoexcitation. The naphthalene moiety is a well-known fluorophore. In this compound, the proximity of the two naphthyl units can lead to complex photophysical behavior, including the potential for excimer formation (an excited-state dimer) which would be characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence.

Detailed studies on derivatives such as trans-1,2-di(1-methyl-2-naphthyl)ethene have revealed complex fluorescence spectra dependent on the excitation wavelength and the medium. nih.gov In glassy media at 77 K, the fluorescence of this derivative was resolved into four distinct, vibronically structured spectra. nih.gov These were assigned to two different structural modifications for each of two relative orientations of the naphthyl groups, highlighting the existence of multiple stable conformers. nih.gov This demonstrates the power of fluorescence spectroscopy to reveal subtle conformational details that might not be apparent from other techniques.

Table 3: Fluorescence Characteristics of a this compound Derivative

| Compound | Medium | Observation | Implication |

|---|---|---|---|

| trans-1,2-di(1-methyl-2-naphthyl)ethene | Methylcyclohexane glass (77 K) | Broad, excitation-dependent fluorescence | Presence of multiple conformers. |

| trans-1,2-di(1-methyl-2-naphthyl)ethene | Methylcyclohexane glass (77 K), long-λ excitation | Vibronically structured fluorescence | Selective excitation of specific conformers. |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and packing in the crystal lattice.

While the specific crystal structure of the parent this compound is not detailed in the provided results, structures of several complex derivatives and related compounds have been solved. For example, the crystal structure of a dichlorido-iron(II) complex with two (R,R)-1,2-bis-(bi-naphthyl-phosphonito)ethane ligands has been determined. nih.gov In this structure, the Fe(II) ion is coordinated by phosphorus atoms from the two ligands in a distorted octahedral geometry. nih.gov Similarly, the structures of thiosemicarbazone derivatives of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one have been elucidated, with their geometries confirmed by DFT calculations. researchgate.net These studies exemplify how XRD provides unambiguous structural proof, which is invaluable for understanding structure-property relationships and for validating the results of computational modeling.

Table 4: Illustrative Crystallographic Data for a Related Naphthyl Compound

| Parameter | 3-(naphth-1-ylmethyl)indole researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.302 |

| b (Å) | 12.522 |

| c (Å) | 13.383 |

| α (°) | 111.9 |

| β (°) | 116.86 |

| γ (°) | 71.65 |

This table provides data for a structurally related molecule to demonstrate the type of information obtained from XRD.

Hyphenated Techniques in the Analysis of this compound

Hyphenated techniques provide a multi-dimensional analysis of chemical compounds, offering both separation and identification capabilities in a single experimental setup.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques that combine a chromatographic separation method with mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC would provide separation from other volatile impurities, while the mass spectrometer would serve as a detector, providing information on the molecule's structure. Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation. The fragmentation pattern for this compound is predictable based on its structure. The most likely fragmentation pathway involves the cleavage of the C-C bond in the ethane bridge, which is the weakest bond in the molecule. This would result in the formation of a stable naphthylmethyl (tropylium-like) cation.

Key structural features of the mass spectrum would include:

Molecular Ion (M⁺): A peak corresponding to the intact molecule's mass (C22H18, approx. 282.38 g/mol ). Due to the stable aromatic system, this peak is expected to be reasonably intense.

Base Peak: The most intense peak in the spectrum, likely corresponding to the naphthylmethyl cation ([C11H9]⁺) at a mass-to-charge ratio (m/z) of 141. This is due to the benzylic cleavage of the ethane linker.

Other Fragments: Peaks corresponding to the loss of hydrogen atoms from the primary fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile compounds or for separating complex mixtures of isomers that may not be easily resolved by GC. Using a reverse-phase HPLC system, this compound can be effectively separated from its isomers, such as 1,1-di(1-Naphthyl)ethane or compounds with substitutions on the second naphthyl ring. The separated analyte then enters the mass spectrometer, typically using a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods often result in a prominent molecular ion peak with less fragmentation than EI, which is advantageous for confirming the molecular weight of the compound in a mixture. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected molecular ion, providing structural confirmation. researchgate.netnih.gov

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 282 | Molecular Ion | [C22H18]⁺ | Confirms molecular weight |

| 141 | Naphthylmethyl Cation | [C11H9]⁺ | Likely base peak, indicates benzylic cleavage |

| 128 | Naphthalene Cation | [C10H8]⁺ | Resulting from further fragmentation |

The coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation of compounds within complex mixtures. This method provides chromatographic separation followed by on-line acquisition of NMR spectra, eliminating the need for tedious fraction collection and separate analysis.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C (aromatic) | 134.0 |

| C (aromatic) | 132.1 |

| C (aromatic) | 128.8 |

| C (aromatic) | 127.0 |

| C (aromatic) | 126.0 |

| C (aromatic) | 125.6 |

| C (aromatic) | 125.5 |

| C (aromatic) | 123.8 |

| CH2 (ethane bridge) | 32.7 |

Other Advanced Analytical Methodologies

Beyond hyphenated techniques, several other advanced methods can be used to characterize the physical and electrochemical properties of this compound, particularly in its solid state or as part of a larger assembly.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. Its application to this compound would not be for the analysis of a single molecule but rather for the characterization of surfaces or materials composed of the compound. For instance, if this compound were deposited as a thin film or used to form a self-assembled monolayer on a substrate, AFM could be employed to study:

Film Thickness and Uniformity: Measuring the height of deposited layers to determine the uniformity of the coating.

Mechanical Properties: In certain modes, AFM can probe local mechanical properties like stiffness and adhesion.

This technique would be critical in materials science applications where this compound might be investigated for its potential use in organic electronics or functional coatings.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use a beam of electrons to generate images with significantly higher resolution than light microscopy.

Scanning Electron Microscopy (SEM): SEM is used to analyze the surface morphology of bulk or crystalline samples. If this compound were crystallized, SEM would be an ideal tool to study its crystal habit, size distribution, and surface features.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution and is used to visualize the internal structure of a sample. While less common for the direct analysis of small organic molecules, TEM would be indispensable if this compound were used to create nanostructures, such as nanoparticles or nanofibers. It could provide detailed information on the size, shape, and crystallinity of these nanomaterials.

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. ossila.comossila.com It measures the current response of a solution containing the analyte to a linearly cycled potential sweep. The naphthyl groups in this compound are electrochemically active, meaning they can be oxidized (lose electrons) at a specific potential.

A CV experiment on this compound would reveal its oxidation potential. This value is critical for understanding its electronic properties and for applications in areas like organic electronics or photocatalysis. The two naphthyl units are electronically isolated by the ethane bridge, suggesting that they may be oxidized independently. The voltammogram would likely show an oxidation wave corresponding to the removal of an electron from one of the naphthyl rings to form a radical cation. The potential at which this occurs provides a measure of the energy of the Highest Occupied Molecular Orbital (HOMO). Studies on related binaphthyl compounds show that the oxidation potentials are influenced by the connectivity of the rings and the solvent used. researchgate.net For example, the onset oxidation potential for 1,1'-binaphthyl has been reported at approximately 1.2 V. researchgate.net The reduction potential of the 1-naphthoxyl radical has been determined to be 0.59 V, indicating the redox activity of the naphthyl moiety. nist.gov

| Compound | Redox Process | Potential (V) | Conditions/Reference |

|---|---|---|---|

| 1,1'-Binaphthyl | Onset Oxidation | ~1.2 V | vs Ag/AgCl in BFEE researchgate.net |

| N-Phenyl-2-naphthylamine | Oxidative Homocoupling | - | Constant current: 4 mA mdpi.com |

| 1-Naphthol | Radical Reduction (E°) | 0.59 V | vs NHE, aqueous solution nist.gov |

| Phenoxazine (N-1-naphthyl substituted) | Intersystem Crossing Yield (ΦISC) | 0.91 | Photocatalysis study nih.gov |

Computational and Theoretical Investigations of 1,2 Di 1 Naphthyl Ethane

Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity

Quantum mechanical methods solve the Schrödinger equation (or a simplified form of it) to describe the electronic structure of a molecule. These approaches are fundamental for investigating electron distribution, molecular orbitals, and chemical reactivity.

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics, without the use of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for a first approximation, HF theory neglects the correlation between the motions of electrons, which can be a significant limitation for quantitative predictions.

To improve upon HF, post-Hartree-Fock methods have been developed to systematically include electron correlation. These methods provide more accurate results but at a greater computational cost. For a molecule like 1,2-di(1-Naphthyl)ethane, these methods would be crucial for accurately determining its energetic properties and the subtle electronic interactions between the two naphthyl rings.

Common Post-Hartree-Fock Methods Include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. MP2 (second-order) is a widely used level of theory that offers a good balance of accuracy and cost.

Configuration Interaction (CI): CI provides a variational solution by representing the true wavefunction as a linear combination of the HF determinant and determinants from excited electronic configurations. Truncated CI, such as CISD (CI with single and double excitations), is often used, though it is not size-consistent.

Coupled Cluster (CC) Theory: CC theory is one of the most accurate and reliable methods. It accounts for electron correlation by including excitations from the reference HF determinant in an exponential form. Methods like CCSD (CC with single and double excitations) and CCSD(T) (which adds a perturbative treatment of triple excitations) are often considered the "gold standard" for calculations on small to medium-sized molecules.

| Method | Key Feature | Treatment of Electron Correlation | Relative Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Mean-field approximation | Neglected (only exchange is included) | Low |

| Møller-Plesset (MP2) | Perturbative approach | Includes dynamic correlation | Medium |

| Configuration Interaction (CISD) | Variational approach | Includes correlation from single and double excitations | High |

| Coupled Cluster (CCSD(T)) | Exponential operator | High-level treatment of correlation | Very High |

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.

For this compound, DFT calculations are well-suited for optimizing the molecular geometry and analyzing its electronic properties. Key parameters obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. DFT studies on related naphthyl derivatives have successfully used functionals like B3LYP to investigate molecular orbital distributions, finding that the HOMO is often localized over the naphthyl unit and the bridging group.

| Calculated Property | Significance for this compound |

|---|---|

| Total Energy | Indicates the relative stability of different conformers. |

| HOMO Energy | Relates to the ability to donate an electron (ionization potential). |

| LUMO Energy | Relates to the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap | Provides insight into electronic excitation energy and chemical reactivity. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study the properties of electronic excited states. It is a widely used method for predicting the photophysical properties of molecules, such as their absorption and emission spectra.

TD-DFT calculations for this compound would involve computing the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption peaks in a UV-Vis spectrum. The calculations also yield oscillator strengths, which predict the intensity of these transitions. For naphthyl-based compounds, TD-DFT has been effectively used to assign absorption bands to specific electronic transitions, such as the π–π* transitions characteristic of the naphthalene (B1677914) moiety. Functionals like CAM-B3LYP are often employed in TD-DFT studies to accurately describe electronic transitions.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S1 | 4.10 | 0.05 | HOMO -> LUMO |

| S2 | 4.35 | 0.02 | HOMO-1 -> LUMO |

| S3 | 4.88 | 0.85 | HOMO -> LUMO+1 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model molecular systems. Instead of treating electrons explicitly, MM uses a simplified model where atoms are represented as spheres and bonds as springs. The energy of the system is calculated using a "force field." MD simulations use these force fields to calculate the forces on atoms and simulate their motion over time, providing a dynamic picture of the molecule's behavior.

Molecular mechanics is an ideal tool for exploring the conformational landscape of this compound. By systematically rotating the dihedral angle of the C-C bond in the ethane (B1197151) bridge, a potential energy surface can be generated. This analysis helps identify stable conformers, which correspond to energy minima on this surface, and transition states, which are energy maxima. Common low-energy conformers for such molecules include anti (where the bulky groups are 180° apart) and gauche (where they are approximately 60° apart) arrangements. Energy minimization algorithms are then used to find the precise geometry of the lowest energy conformers.

The accuracy of MM and MD simulations is fundamentally dependent on the quality of the force field used. A force field is a set of equations and associated parameters that define the potential energy of a system as a function of its atomic coordinates. Standard force fields like AMBER, CHARMM, and OPLS-AA contain parameters for common biomolecules and organic functional groups.

However, for a specific molecule like this compound, pre-existing parameters for all necessary bond, angle, and dihedral terms may not be available or sufficiently accurate. In such cases, new parameters must be developed. This process, known as parametrization, typically involves:

Defining Atom Types: Assigning specific types to the atoms in the molecule based on their chemical environment.

Parameter Derivation: Deriving parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

Fitting to Reference Data: Crucially, torsional parameters, which govern the conformational preferences, are often derived by fitting the MM potential energy profile to a more accurate one calculated using high-level QM methods (like MP2 or CCSD(T)). The goal is to make the classical model reproduce the quantum mechanical results as closely as possible.

| Parameter Type | Description | Method of Parametrization |

|---|---|---|

| Bond Stretching | Describes the energy required to stretch or compress a bond. | Often derived from QM calculations or experimental (e.g., IR spectroscopy) data. |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Derived from QM calculations or experimental data. |

| Torsional (Dihedral) | Describes the energy barrier for rotation around a central bond. | Typically fitted to match potential energy surfaces from QM scans. |

| Non-Bonded (van der Waals & Electrostatic) | Describes interactions between non-bonded atoms. | Partial charges are often derived from QM electrostatic potential fitting. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the dynamics of chemical reactions, offering insights into reaction mechanisms and the fleeting structures of transition states that are often inaccessible through experimental means. For this compound, theoretical studies focus primarily on conformational changes and potential thermal decompositions, charting the energetic landscape that governs its molecular transformations.

Potential Energy Surface Exploration

A potential energy surface (PES) is a conceptual and mathematical model that maps the potential energy of a molecule as a function of its geometric coordinates. By exploring the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the lowest-energy paths connecting them, which correspond to the most likely reaction pathways.

For this compound, the most fundamental reaction mechanism to explore is the conformational change due to rotation around the central C-C single bond of the ethane linker. This rotation governs the relative orientation of the two bulky naphthyl groups. The primary conformations of interest are the anti (or staggered) and syn (or eclipsed) forms.

Staggered (Anti) Conformation: This is typically the energy minimum on the PES, where the large naphthyl groups are positioned as far apart as possible (dihedral angle of ~180°), minimizing steric repulsion.

Eclipsed (Syn) Conformation: This represents an energy maximum, where the naphthyl groups are aligned (dihedral angle of 0°), leading to significant steric hindrance and higher potential energy.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energy of the molecule at various fixed dihedral angles, generating a rotational energy profile. This profile reveals the energy barriers that must be overcome for the molecule to convert between conformations. The transition states for this process are the eclipsed conformations that lie at the peaks of the energy profile between staggered conformers scribd.comyoutube.comyoutube.com. The height of this barrier determines the rate of interconversion at a given temperature. While specific calculations for this compound are not widely published, the principles are well-established from studies on ethane and other 1,2-disubstituted ethanes nih.gov.

| Conformation | Approx. Dihedral Angle (Naphthyl-C-C-Naphthyl) | Relative Energy | PES Feature | Description |

|---|---|---|---|---|

| Anti (Staggered) | ~180° | Minimum (0 kJ/mol) | Stable Conformer | Naphthyl groups are furthest apart, minimizing steric hindrance. |

| Gauche (Staggered) | ~60° | Local Minimum | Metastable Conformer | A staggered form that is typically higher in energy than the anti conformer due to some steric interaction. |

| Eclipsed | ~120° | Local Maximum | Transition State | Represents the energy barrier for rotation from a gauche to an anti conformer. |

| Syn (Eclipsed) | 0° | Maximum | Transition State | Highest energy point where naphthyl groups are closest, maximizing steric repulsion. |

Quantum Tunneling Effects in Naphthyl-Ethane Reactions

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough classical energy to overcome it. This effect arises from the wave-like nature of particles, as described by quantum mechanics eurekalert.orgokbutwhy.org. Tunneling is most significant for light particles, such as electrons and hydrogen atoms (protons), and at low temperatures where classical, thermally-activated pathways are less probable princeton.eduias.ac.in.

In the context of reactions involving this compound, quantum tunneling could theoretically play a role in processes such as:

Hydrogen Abstraction: If this compound were to react with a radical species, a hydrogen atom could be abstracted from the ethane bridge. At cryogenic temperatures, the rate of this reaction could be significantly enhanced by the tunneling of the hydrogen atom through the activation barrier, rather than going over it.

Intramolecular Rearrangements: In hypothetical rearrangement reactions that involve the transfer of a hydrogen atom between the ethane bridge and the naphthyl ring, tunneling could provide a viable pathway, especially if the classical activation energy is high.

Computational models can predict the likelihood of tunneling by calculating the shape of the potential energy barrier (its height and width). A narrow barrier facilitates tunneling more than a wide one. Advanced computational methods, such as ring-polymer instanton theory, can simulate tunneling effects in multidimensional systems and provide more accurate predictions of reaction rates that deviate from classical transition state theory nih.gov. While specific studies on tunneling in this compound are not available, the principles derived from studies on other organic reactions confirm that such effects can lead to dramatically faster reaction rates than classically predicted, particularly in low-temperature environments ias.ac.in.

Prediction of Spectroscopic Signatures

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By solving the fundamental equations of quantum mechanics, these methods can calculate the energies and probabilities of transitions between different molecular states, which correspond to the signals observed in various types of spectroscopy.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra with high accuracy, aiding in the assignment of experimental signals and confirming molecular structures. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT) conicet.gov.arnih.govyoutube.com.

The GIAO-DFT method calculates the nuclear magnetic shielding tensors for each atom in the molecule. These absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard compound, usually Tetramethylsilane (B1202638) (TMS), using the formula: δ_calc = σ_TMS - σ_calc conicet.gov.ar.

For this compound, calculations would predict distinct signals for the chemically non-equivalent protons and carbons. The naphthyl rings contain several unique aromatic protons and carbons, while the ethane bridge contains a single type of proton and carbon due to molecular symmetry. The calculated chemical shifts are highly sensitive to the molecule's conformation, and thus, accurate predictions often involve averaging the results over a Boltzmann distribution of low-energy conformers.

The following table illustrates the expected output from a GIAO-DFT calculation for the principal carbon atoms in this compound, providing a theoretical basis for interpreting experimental spectra.

| Atom Type | Environment | Illustrative Calculated ¹³C Chemical Shift (δ, ppm) | Notes on Calculation |

|---|---|---|---|

| Ethane Bridge (-CH₂) | Aliphatic | ~30-35 | Shielded by sp³ hybridization, deshielded by adjacent aromatic rings. |

| Naphthyl C1 | Aromatic (bridge-attached) | ~135-140 | Quaternary carbon, deshielded due to attachment to the ethane linker. |

| Naphthyl C8 | Aromatic (peri-position) | ~125-130 | Subject to steric compression (peri-interaction), which influences its chemical shift. |

| Naphthyl C4 & C5 | Aromatic (outer ring) | ~126-129 | Represents typical aromatic carbon environments distant from the substituent. |

| Naphthyl C10 | Aromatic (bridgehead) | ~132-136 | Quaternary carbon at the fusion of the two rings. |

Vibrational Frequency Analysis (IR, Raman)

Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. These calculations are typically performed at the DFT level of theory, which provides a good balance between accuracy and computational cost arxiv.orgarxiv.orgcore.ac.uknih.gov. The process involves optimizing the molecular geometry to find an energy minimum and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration).

The vibrational spectrum of this compound can be understood by considering the contributions from the two main parts of the molecule: the naphthalene rings and the ethane linker.

Naphthalene Modes: The majority of the bands, especially in the 400-1600 cm⁻¹ fingerprint region and the ~3050 cm⁻¹ aromatic C-H stretching region, are dominated by the vibrations of the naphthalene rings. These include C-C stretching, in-plane and out-of-plane C-H bending deformations niscpr.res.innasa.gov.

Ethane Linker Modes: The ethane bridge contributes characteristic aliphatic C-H stretching (~2900 cm⁻¹), scissoring, wagging, and twisting modes.

Theoretical calculations on naphthalene provide a strong basis for assigning the spectra of its derivatives researchgate.netresearchgate.net. The table below shows representative calculated vibrational frequencies for the parent naphthalene molecule, which are expected to be present with slight shifts in the spectrum of this compound.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Appearance in this compound |

|---|---|---|

| ~3056 | Aromatic C-H Stretch | Present, strong in Raman, medium in IR. |

| ~1580 | Aromatic C=C Stretch | Present, strong in Raman and IR. |

| ~1381 | Ring Deformation & C-C Stretch | Present, strong in Raman and IR. A key fingerprint band. |

| ~1021 | C-C Stretch | Present, medium intensity. |

| ~783 | Out-of-plane C-H Wagging | Present, typically a very strong band in the IR spectrum. |

| ~513 | C-C-C Bending (Ring Puckering) | Present, medium to weak intensity. |

Electronic Transitions and Excited State Energies (UV-Vis, Fluorescence)

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are governed by electronic transitions within the π-system of the naphthalene chromophores. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for calculating excited state energies and predicting these spectra researchgate.net.

TD-DFT calculations provide several key parameters:

Excitation Energies: The energy difference between the ground state and various excited states, which corresponds to the position of absorption bands (λ_max).

Oscillator Strengths: A measure of the probability of a particular electronic transition, which relates to the intensity of the absorption band.

Nature of Transitions: Identification of the molecular orbitals involved in the transition (e.g., HOMO→LUMO).